The Adamantane Scaffold: A Privileged Structure in Drug Discovery and Biological Activity
The Adamantane Scaffold: A Privileged Structure in Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The adamantane moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has established itself as a "privileged" scaffold in medicinal chemistry. Its unique physicochemical properties have been instrumental in the development of a diverse range of therapeutic agents. This guide provides a comprehensive technical overview of the biological activities of adamantane derivatives, delving into their mechanisms of action, the experimental protocols used for their evaluation, and quantitative data on their efficacy. We will explore their seminal role as antiviral agents, their crucial function in the management of neurodegenerative diseases, their emerging potential in oncology, and their application in treating metabolic disorders. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights into this remarkable chemical entity.
Part 1: The Adamantane Core: Unique Properties and a Historical Perspective
The story of adamantane in medicine is a testament to the profound impact that a unique chemical structure can have on biological systems. Adamantane (tricyclo[3.3.1.13,7]decane) is a perfectly symmetrical, diamondoid hydrocarbon, first isolated from crude oil and later made readily available through chemical synthesis.[1] Its defining features are a rigid, cage-like structure, significant lipophilicity, and a three-dimensional architecture that sets it apart from the "flatland" of many aromatic-based drugs.[2]
These characteristics are not merely chemical curiosities; they impart significant pharmacological advantages. The adamantane group can enhance a drug's ability to cross the blood-brain barrier and other biological membranes, a critical factor for central nervous system (CNS) and antiviral therapies.[2] Its bulky, rigid nature can also sterically hinder metabolic degradation, thereby increasing a drug's plasma half-life and overall stability.[2] The introduction of an adamantane moiety into a molecule can increase its calculated partition coefficient (cLogP) by approximately 3.1 log units, a substantial boost in lipophilicity.[2]
The journey of adamantane derivatives in medicine began in the 1960s with the discovery of the antiviral properties of amantadine.[1] This finding ushered in an era of exploration, leading to the development of drugs for a wide array of diseases, including neurodegenerative disorders, diabetes, and cancer.[3][4] The adamantane scaffold is a versatile building block that medicinal chemists continue to employ to optimize the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents.[5]
Part 2: Antiviral Activity of Adamantane Derivatives
The first major clinical success for adamantane derivatives was in the field of virology. Amantadine and its successor, rimantadine, were frontline agents against influenza A virus for decades.[4][5]
Mechanism of Action: M2 Proton Channel Inhibition
The primary antiviral mechanism of amantadine and rimantadine against influenza A is the blockade of the M2 proton channel.[6][7] This viral protein forms a tetrameric ion channel in the viral envelope that is essential for the viral replication cycle. After the virus enters a host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is a critical step for the uncoating of the viral ribonucleoprotein (RNP) complex, which must be released into the cytoplasm to initiate replication. By physically obstructing the M2 proton channel, adamantane derivatives prevent this influx of protons, effectively trapping the virus in its coated state and halting the infection.[6][7]
Caption: Adamantane derivatives block the M2 proton channel, preventing viral uncoating.
Challenges: Emergence of Drug Resistance
A significant limitation in the use of adamantane-based antivirals has been the rapid emergence of resistant strains of influenza A.[8] Mutations in the M2 protein can alter the binding site for these drugs, rendering them ineffective. This has led to a decline in their use for treating seasonal influenza.
Experimental Protocol: Plaque Reduction Neutralization Assay (PRNT)
The antiviral activity of adamantane derivatives is commonly quantified using a Plaque Reduction Neutralization Test (PRNT). This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer of infected cells.[4][9]
Step-by-Step Methodology:
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in multi-well plates.
-
Compound Dilution: The adamantane derivative is serially diluted to create a range of concentrations.
-
Virus-Compound Incubation: A known amount of influenza virus is incubated with each dilution of the compound.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay: After an incubation period to allow for viral entry, the liquid medium is removed and replaced with a semi-solid overlay (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of distinct plaques.[9]
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.[4] The concentration of the compound that reduces the number of plaques by 50% (PRNT50 or IC50) is then calculated.
Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).
Quantitative Data: Antiviral Activity
| Derivative | Virus Strain | Assay | IC50 (µM) | Reference |
| Amantadine | Influenza A/Hong Kong/68 | Plaque Reduction | < 30 | [7] |
| Rimantadine | Influenza A/Hong Kong/68 | Plaque Reduction | < 30 | [7] |
| Glycyl-rimantadine | Influenza A/Hong Kong/68 | Plaque Reduction | 0.11 | [7] |
| Phenylalanine-amantadine | Influenza A/Hong Kong/68 | Plaque Reduction | < 30 | [7] |
| (4-F)-phenylalanine-amantadine | Influenza A/Hong Kong/68 | Plaque Reduction | < 30 | [7] |
| Oseltamivir-adamantane hybrid (CUHK326) | Influenza A/H3N2 | NA Inhibition | 0.00192 | [10] |
| Oseltamivir-adamantane hybrid (CUHK392) | Influenza A/H3N2 | NA Inhibition | 0.00163 | [10] |
Part 3: Neuroprotective Effects in CNS Disorders
Adamantane derivatives have made a significant impact in the field of neurology, particularly with the development of memantine for the treatment of Alzheimer's disease.[11]
Mechanism of Action: NMDA Receptor Antagonism
Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[11] NMDA receptors are glutamate-gated ion channels that play a critical role in synaptic plasticity, learning, and memory. However, excessive activation of these receptors leads to a massive influx of Ca2+, a condition known as excitotoxicity, which contributes to neuronal cell death in neurodegenerative diseases.[3]
Memantine's therapeutic success lies in its unique pharmacological profile. It preferentially blocks the NMDA receptor channel when it is excessively open, while having minimal effect on normal synaptic transmission. This "state-dependent" inhibition is thought to be due to its interaction with the open channel and its dependence on intracellular calcium concentrations.[3] By blocking the receptor during periods of pathological overactivation, memantine helps to reduce the excitotoxic cascade without interfering with the physiological functions necessary for cognition.[11]
Caption: Memantine blocks the NMDA receptor channel, reducing excitotoxic Ca2+ influx.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
The interaction of adamantane derivatives with ion channels like the NMDA receptor is precisely studied using the whole-cell patch-clamp technique. This electrophysiological method allows for the recording of ionic currents across the entire cell membrane, providing detailed information about channel function and modulation by drugs.[1][12]
Step-by-Step Methodology:
-
Pipette Preparation: A glass micropipette with a very fine tip is fabricated and filled with an internal solution that mimics the intracellular environment.
-
Gigaohm Seal Formation: The micropipette is carefully brought into contact with the surface of a neuron expressing NMDA receptors. A gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[12]
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.
-
Voltage Clamp: The membrane potential of the cell is "clamped" at a specific voltage by the patch-clamp amplifier.
-
NMDA Receptor Activation: Glutamate and a co-agonist (like glycine or D-serine) are applied to the cell to activate the NMDA receptors.
-
Drug Application: Memantine or other adamantane derivatives are applied to the cell, and the resulting change in the NMDA receptor-mediated current is recorded.
-
Data Analysis: The recorded currents are analyzed to determine the potency (IC50) and mechanism of inhibition (e.g., open-channel block, voltage dependency).
Caption: Workflow for whole-cell patch-clamp recording of NMDA receptor currents.
Quantitative Data: NMDA Receptor Antagonism
| Compound | Receptor/Condition | Assay | Ki (nM) | IC50 (µM) | Reference |
| Memantine | Porcine NMDA Receptor ([3H]MK-801 binding) | Radioligand Binding | 740 | - | [6] |
| Amantadine | Porcine NMDA Receptor ([3H]MK-801 binding) | Radioligand Binding | 11,000 | - | [6] |
| Memantine | Recombinant NR1/2A Receptors | Whole-Cell Patch-Clamp | - | 1.25 | [5] |
| Memantine | Recombinant NR1/2A Receptors (< 1 nM intracellular Ca2+) | Whole-Cell Patch-Clamp | - | 2.76 | [3] |
| Memantine | Recombinant NR1/2A Receptors (10 µM intracellular Ca2+) | Whole-Cell Patch-Clamp | - | 0.69 | [3] |
Part 4: Anticancer Potential of Adamantane Derivatives
The application of adamantane derivatives in oncology is a rapidly growing field of research. The adamantane scaffold is being incorporated into a variety of molecules to create novel anticancer agents with diverse mechanisms of action.[5]
Mechanisms of Action
Adamantane-based anticancer compounds have been shown to exert their effects through several key pathways:
-
Induction of Apoptosis: Many adamantane derivatives induce programmed cell death, or apoptosis, in cancer cells. This can occur through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and the activation of caspases.[13][14]
-
Inhibition of Tyrosine Kinases: Tyrosine kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[15] Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Some adamantane derivatives have been designed to act as tyrosine kinase inhibitors, blocking these aberrant signaling pathways.[15][16]
-
Modulation of Inflammatory Pathways: Chronic inflammation is a known driver of cancer development. The TLR4-MyD88-NF-κB signaling pathway is a key inflammatory cascade that is often overactive in cancer. Certain adamantane-linked isothiourea derivatives have been shown to suppress hepatocellular carcinoma growth by inhibiting this pathway.[17]
Caption: Anticancer mechanisms of adamantane derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen compounds for their cytotoxic effects on cancer cells.[18]
Step-by-Step Methodology:
-
Cell Plating: Cancer cells (e.g., MCF-7, A549, HT-29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[19]
-
Compound Treatment: The cells are treated with serial dilutions of the adamantane derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[18]
-
Incubation: The plates are incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer (typically at 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
Caption: Workflow for the MTT cytotoxicity assay.
Quantitative Data: Anticancer Activity
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Adamantane-based chalcones and triazoles | MCF-7 (Breast Cancer) | Varies | [5] |
| Adamantane-based chalcones and triazoles | A549 (Lung Cancer) | Varies | [5] |
| Adamantane-based chalcones and triazoles | HT-29 (Colon Cancer) | Varies | [5] |
| Adamantane thiadiazole derivative (ATD-4) | A549 (Lung Cancer) | Varies | [13] |
| Cisplatin (Reference) | MCF-7 (Breast Cancer) | Highly variable | [21] |
| Cisplatin (Reference) | A549 (Lung Cancer) | Highly variable | [22][23] |
Note: Specific IC50 values for many novel adamantane derivatives are often presented in primary research articles and can vary significantly based on the specific chemical structure and the cancer cell line being tested.
Part 5: Antidiabetic Activity: DPP-4 Inhibition
Adamantane derivatives have also found a place in the treatment of type 2 diabetes. Vildagliptin and saxagliptin are two prominent examples of dipeptidyl peptidase-4 (DPP-4) inhibitors that incorporate an adamantane moiety.[4][5]
Mechanism of Action: Vildagliptin and Saxagliptin
DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release from the pancreas.
By inhibiting DPP-4, vildagliptin and saxagliptin prevent the breakdown of GLP-1 and GIP, thereby prolonging their activity.[24] This leads to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner, resulting in improved glycemic control in patients with type 2 diabetes.[24] The adamantane group in these molecules contributes to their potent and selective binding to the DPP-4 enzyme.
Caption: Adamantane-based DPP-4 inhibitors enhance the action of incretin hormones.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The inhibitory activity of compounds like vildagliptin and saxagliptin against the DPP-4 enzyme is determined using in vitro enzymatic assays.
Summarized Protocol:
-
Reagents: Recombinant human DPP-4 enzyme, a fluorogenic or chromogenic substrate (e.g., Gly-Pro-AMC), and the test compound (adamantane derivative).
-
Reaction Setup: The DPP-4 enzyme is pre-incubated with various concentrations of the test compound in a microplate.
-
Substrate Addition: The reaction is initiated by adding the substrate to the wells.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C).
-
Signal Detection: The enzymatic cleavage of the substrate releases a fluorescent or colored product, which is measured over time using a plate reader.
-
Data Analysis: The rate of the reaction is calculated for each compound concentration, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.
Quantitative Data: DPP-4 Inhibition
| Compound | Enzyme | Assay | IC50 (nM) | Reference |
| Saxagliptin | Human DPP-4 | Enzymatic | 4.0 | [25] |
| Vildagliptin | Human DPP-4 | Enzymatic | 20 | [25] |
| Sitagliptin (Reference) | Human DPP-4 | Enzymatic | 22 | [25] |
| Linagliptin (Reference) | Human DPP-4 | Enzymatic | 1 | [24] |
| Alogliptin (Reference) | Human DPP-4 | Enzymatic | 24 | [24] |
Part 6: Future Directions and Conclusion
The adamantane scaffold continues to be a source of inspiration for medicinal chemists. Its journey from an antiviral agent to a key component in drugs for neurodegenerative diseases, cancer, and diabetes highlights its remarkable versatility. Current research is exploring the use of adamantane derivatives in a variety of other therapeutic areas, including as antibacterial, anti-inflammatory, and immunomodulatory agents.[5] Furthermore, the unique host-guest interactions of adamantane with cyclodextrins are being exploited for the development of novel drug delivery systems.[5]
The future of adamantane in drug discovery appears bright. Advances in synthetic chemistry are enabling more precise and diverse functionalization of the adamantane cage, opening up new avenues for creating highly targeted and potent therapeutics. As our understanding of the molecular basis of disease deepens, the unique properties of the adamantane scaffold will undoubtedly continue to be leveraged to design the next generation of innovative medicines.
References
- Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
-
Glasman, M., et al. (2024, April 2). State-specific inhibition of NMDA receptors by memantine depends on intracellular calcium and provides insights into NMDAR channel blocker tolerability. bioRxiv. Retrieved from [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. Retrieved from [Link]
-
Kassiou, M., et al. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Retrieved from [Link]
-
Morita, Y., et al. (2021). Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? PMC - PubMed Central. Retrieved from [Link]
-
Folch, J., et al. (n.d.). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. PMC - PubMed Central. Retrieved from [Link]
-
Fura, A., et al. (2012, April 4). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. PMC - PubMed Central. Retrieved from [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. Retrieved from [Link]
-
Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Kotermanski, S. E., & Johnson, J. W. (n.d.). Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. PMC - PubMed Central. Retrieved from [Link]
-
DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. (n.d.). PMC. Retrieved from [Link]
-
Adamantane-containing drug delivery systems. (2023, October 11). Pharmacia. Retrieved from [Link]
-
Spilovska, K., et al. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Retrieved from [Link]
-
Szymańska, E., et al. (2022, April 25). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. PMC - PubMed Central. Retrieved from [Link]
-
Pharmacodynamics of Memantine: An Update. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Gerova, M., et al. (n.d.). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. Retrieved from [Link]
-
IC50 values of the compounds against A549 and MCF-7 cell line. (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Abd, A. M., et al. (n.d.). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. PMC - PubMed Central. Retrieved from [Link]
-
Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (2024, May 14). MDPI. Retrieved from [Link]
-
Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Retrieved from [Link]
-
HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018, February 6). YouTube. Retrieved from [Link]
-
Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH. Retrieved from [Link]
-
DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. (n.d.). PMC. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
-
Patch-Clamp Recording Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Pharmacology of NMDA Receptors. (n.d.). ResearchGate. Retrieved from [Link]
-
CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. (2023, August 7). bioRxiv. Retrieved from [Link]
-
IC50 values of viral isolates analyzed by CM. Each bar shows mean ± SE... (n.d.). ResearchGate. Retrieved from [Link]
-
Neutralization Assay Protocol. (n.d.). Rockland Immunochemicals. Retrieved from [Link]
-
Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (n.d.). Retrieved from [Link]
-
Inhibition of NMDA receptors through a membrane-to-channel path. (2022, July 15). PubMed - NIH. Retrieved from [Link]
-
The effect of dilution on the IC50 for inhibition of human plasma DPP... (n.d.). ResearchGate. Retrieved from [Link]
-
Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations | PLOS One. (n.d.). Research journals. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
-
Tyrosine Kinase Inhibitors. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. (2020, December 5). DSpace@Biruni. Retrieved from [Link]
-
(PDF) Whole-Cell Patch-Clamp Recording. (2025, August 4). ResearchGate. Retrieved from [Link]
-
IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanisms of NMDA receptor inhibition by memantine and ketamine. (2016, September 30). D-Scholarship@Pitt. Retrieved from [Link]
-
Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. (2022, February 11). PMC - NIH. Retrieved from [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30). Retrieved from [Link]
Sources
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. sitesv2.anses.fr [sitesv2.anses.fr]
- 5. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations | PLOS One [journals.plos.org]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 15. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
